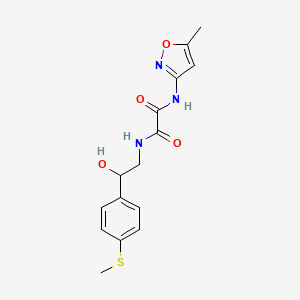

N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Description

N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c1-9-7-13(18-22-9)17-15(21)14(20)16-8-12(19)10-3-5-11(23-2)6-4-10/h3-7,12,19H,8H2,1-2H3,(H,16,20)(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBYYWAVXZHBIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)SC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic compound with potential biological activity that has garnered interest in pharmacological research. This article explores its biological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C18H20N2O4S

- Molecular Weight : 364.43 g/mol

The biological activity of this compound is hypothesized to involve interactions with specific biological targets, including enzymes and receptors. The presence of the oxalamide group suggests potential interactions in metabolic pathways, while the isoxazole moiety may influence neuropharmacological effects. Further studies are needed to elucidate the exact mechanisms.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on oxalamide derivatives have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate to significant |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Significant |

| Salmonella typhi | Moderate |

Antioxidant Properties

The compound's potential antioxidant activity has been suggested through structure-activity relationship (SAR) studies. These studies indicate that modifications to the phenyl and isoxazole rings can enhance radical scavenging ability, which is crucial for mitigating oxidative stress in biological systems.

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the cytotoxic effects of similar oxalamide compounds on cancer cell lines, revealing that certain structural modifications significantly increased cytotoxicity compared to controls.

- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of oxalamide derivatives, showing promise in protecting neuronal cells from apoptosis induced by oxidative stress.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics for related compounds, indicating potential for effective therapeutic use.

Comparison with Similar Compounds

Key Observations

Aromatic substituents (e.g., 4-chlorophenyl in GMC-3) correlate with antimicrobial efficacy, likely due to enhanced membrane interaction . Hydrophilic groups (e.g., 2-hydroxyethyl in the target compound) may improve solubility but reduce lipophilicity compared to methoxy or halogenated analogs .

Synthesis Efficiency :

- Yields vary significantly: S336 and other umami agonists are synthesized in high yields (>80%), whereas antimycobacterial derivatives (e.g., compounds 2m–2o) show moderate to low yields (35–65%) due to complex reaction pathways .

Biological Relevance :

- Umami agonists (e.g., S336) activate hTAS1R1/hTAS1R3 receptors, while antimicrobial oxalamides (e.g., GMC series) target bacterial enzymes or cell walls .

- The target compound’s methylthio group may confer resistance to oxidative metabolism, extending half-life compared to analogs with methoxy or nitro groups .

Research Findings and Implications

- Metabolic Stability : The methylthio group in the target compound is less prone to phase I metabolism than methoxy or nitro substituents, as seen in fenamiphos analogs .

- Antimicrobial Potential: Structural alignment with sulfamethoxazole derivatives () suggests possible inhibition of dihydropteroate synthase (DHPS), a key enzyme in folate synthesis .

- Flavor Applications: If the compound activates umami receptors, it could serve as a novel flavor enhancer, though functional assays are required for confirmation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, and what reaction conditions are critical for high yields?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the oxalamide backbone. For example, coupling 2-hydroxy-2-(4-(methylthio)phenyl)ethylamine with 5-methylisoxazol-3-yl oxalyl chloride under anhydrous conditions. Key parameters include temperature control (0–5°C for exothermic amidation), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios to minimize side products. Post-synthesis purification via column chromatography or recrystallization is essential for achieving >95% purity .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of the hydroxyethyl, methylthiophenyl, and isoxazole moieties. High-Resolution Mass Spectrometry (HR-MS) validates molecular weight (e.g., expected [M+H]+ ~377.4 g/mol). High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm assesses purity, while Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or resazurin reduction) against cancer cell lines (e.g., HeLa, MCF-7) to screen for anticancer potential. Antimicrobial activity can be tested via broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Dose-response curves (IC₅₀/EC₅₀) should be calculated using nonlinear regression models .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding its solubility and stability in aqueous vs. organic solvents?

- Methodological Answer : Contradictions often arise from solvent polarity and pH variations. Conduct systematic solubility tests in buffered solutions (pH 4–9) and organic solvents (DMSO, ethanol). Use dynamic light scattering (DLS) to monitor aggregation. Stability studies (e.g., 24–72 hours at 4°C, 25°C, 37°C) with HPLC analysis quantify degradation products. For example, the hydroxyethyl group may hydrolyze under acidic conditions, requiring stabilizers like ascorbic acid .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer : Improve bioavailability via prodrug derivatization (e.g., esterification of the hydroxyethyl group) or nanoformulation (liposomes, PLGA nanoparticles). Pharmacokinetic profiling in rodent models should measure plasma half-life (t½), Cₘₐₓ, and tissue distribution using LC-MS/MS. Adjust dosing regimens based on clearance rates and metabolite identification (e.g., glutathione conjugates via LC-HRMS) .

Q. How do structural modifications (e.g., methylthio vs. methylsulfonyl substitutions) impact target binding affinity?

- Methodological Answer : Perform molecular docking studies (AutoDock Vina, Schrödinger) to compare interactions with hypothetical targets (e.g., tyrosine kinases or cytochrome P450 enzymes). Synthesize analogs with methylsulfonyl or halogen substitutions and test via surface plasmon resonance (SPR) for binding kinetics (KD, kon/koff). Correlate results with activity data to establish structure-activity relationships (SAR) .

Q. What experimental designs address discrepancies between in vitro potency and in vivo efficacy?

- Methodological Answer : Discrepancies may stem from poor absorption or metabolic inactivation. Use Caco-2 cell monolayers to assess intestinal permeability (Papp). Employ liver microsomes or hepatocyte cultures to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation). Validate findings with transgenic animal models (e.g., CYP3A4-humanized mice) and refine formulations to bypass first-pass metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.